2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

Catalog No.
S13822611
CAS No.
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

Product Name

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

IUPAC Name

2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2

InChI Key

HGSJZKNZYFCGOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOC2)CC1CCO

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound characterized by its unique spirocyclic structure, which includes two ether linkages and a hydroxyl group. The compound has the molecular formula C10H18O3C_{10}H_{18}O_3 and a molecular weight of approximately 186.25 g/mol. Its IUPAC name indicates the presence of a dioxaspiro structure, which contributes to its distinct chemical properties and potential applications in various fields.

Typical for alcohols and spiro compounds:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in organic synthesis.
  • Nucleophilic Substitution: The spiro structure allows for nucleophilic attack at the carbon atoms adjacent to the oxygen atoms, enabling further functionalization.

The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Intermediate: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic or basic conditions.
  • Hydroxylation: The addition of a hydroxyl group can be performed via reduction methods or by direct functionalization of the spiro compound.
  • Purification: The final product is purified using techniques such as distillation or chromatography to achieve high purity levels.

Due to its unique structure, 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with specific biological activities.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: In the development of new materials with desirable properties due to its unique structural features.

Interaction studies involving 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL are essential for understanding its potential biological mechanisms. These studies may include:

  • Binding Affinity Tests: To determine how well the compound interacts with various biological targets such as enzymes or receptors.
  • In Vivo Studies: To assess the pharmacokinetics and pharmacodynamics in biological systems.

Such studies will help elucidate the compound's therapeutic potential and guide future research directions.

Several compounds share structural similarities with 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL. Here are some notable examples:

Compound NameIUPAC NameCAS NumberUnique Features
2,6-Dioxaspiro[4.5]decan-9-ol2,6-Dioxaspiro[4.5]decan-9-ol1342244-16-9Lacks the ethanol side chain
1,4-Dioxaspiro[4.5]decane1,4-Dioxaspiro[4.5]decane10888019Simpler spiro structure without hydroxyl groups
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]decen-8-yl)4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]decen-8-yl)-1,3,2-dioxaborolane680596-79-6Contains additional methyl groups influencing reactivity

Uniqueness

The uniqueness of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL lies in its combination of spirocyclic structure and hydroxyl functionality, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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